molecular formula C13H18N2O4S B2856872 diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate CAS No. 24264-33-3

diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

Cat. No. B2856872
CAS RN: 24264-33-3
M. Wt: 298.36
InChI Key: ZXVBJHACOKTQHG-UHFFFAOYSA-N
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Description

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate is a chemical compound. It is a potent and competitive inhibitor of Ras-related GTPases that potently binds to Rab7 nucleotide binding site .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The process involved heating thiophene-2-carboxamides in formic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the bicyclic thieno[2,3-c]pyridine system has been used as a starting point for the development of kinase inhibitors .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the empirical formula of a similar compound, tert-Butyl 2-amino-3-benzoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate, is C19H22N2O3S .

Scientific Research Applications

Synthesis and Derivative Formation

Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate serves as a key intermediate in synthesizing various heterocyclic compounds. One study demonstrates its transformation into pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives by treatment with hydrazine hydrate. This compound also facilitates the synthesis of complex systems like imidazo[1,2-a]pyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidine and pyrido[4′,3′:4,5]thieno[2,3-d][1,3]thiazolo-[3,2-a]pyrimidine (Ahmed, 2002).

Characterization and Analysis

In another research, the derivative of this compound, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was synthesized and coupled with aromatic aldehydes to form Schiff base compounds. These were characterized using various spectroscopic methods and X-ray crystallographic analysis, providing insights into their molecular and crystal structures (Çolak et al., 2021).

Applications in Heterocyclic Chemistry

Further, this compound's derivatives are utilized in constructing new heterocyclic systems. Such derivatives include pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and fused 1,2,4-triazolo and 1,3,4-thiadiazolo-derivatives, which are crucial in developing novel chemical entities (Ahmed, 2002).

Photophysical Properties

In the context of photophysical properties, the compound's derivatives have been studied for their spectral-fluorescent properties. This research is vital for understanding the correlation between chemical structure and fluorescent behavior, which has implications in fields like material science and molecular sensing (Ershov et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3,6-dicarboxylic acid 3,6-diethyl ester, primarily targets kinase proteins . Kinase proteins play a crucial role in cellular signaling and are often the target of many therapeutic drugs due to their involvement in various diseases.

Mode of Action

This compound interacts with its targets by mimicking ATP, a molecule that kinases typically interact with . The thieno[2,3-c]pyridine scaffold of the compound meets the criteria for ATP-mimetic kinase inhibitors . This interaction results in the inhibition of the kinase, thereby affecting the kinase’s ability to phosphorylate other proteins and influence cellular signaling .

Biochemical Pathways

The compound affects the biochemical pathways involving kinase proteins. By inhibiting the kinase, it disrupts the normal signaling pathways within the cell . This disruption can have downstream effects on various cellular processes, including cell growth and division, response to external signals, and more .

Result of Action

The primary result of the compound’s action is the inhibition of kinase activity. This inhibition disrupts normal cellular signaling, which can lead to changes in cellular behavior . Depending on the specific kinase targeted and the context within the organism, this could result in various outcomes, including the suppression of disease progression in the case of diseases driven by overactive kinases.

Future Directions

The future directions in the research of similar compounds involve the development of new synthetic methods and the exploration of their biological activities . For instance, the development of new effective methods for the synthesis of pyrimidine derivatives and their condensed analogs with an exocyclic sulfur atom at position 2 of the pyrimidine ring is a promising direction .

properties

IUPAC Name

diethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-3-18-12(16)10-8-5-6-15(13(17)19-4-2)7-9(8)20-11(10)14/h3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVBJHACOKTQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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